molecular formula C7H14N2O B2841956 1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE CAS No. 479065-35-5

1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE

Cat. No.: B2841956
CAS No.: 479065-35-5
M. Wt: 142.202
InChI Key: CUMJDXAYOUVNEC-UHFFFAOYSA-N
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Description

1-Methyl-5-[(methylamino)methyl]pyrrolidin-2-one (CAS 929972-85-0) is a chemical compound with the molecular formula C6H12N2O and a molecular weight of 128.18 g/mol . This pyrrolidin-2-one derivative is supplied with a purity of 95% . It features a pyrrolidinone ring, a structure known for its presence in dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and various pharmacologically active compounds . The specific substitution pattern with a (methylamino)methyl group at the 5-position makes it a valuable intermediate for researchers in medicinal chemistry. It is particularly useful for exploring structure-activity relationships and synthesizing novel molecules, potentially for applications in drug discovery and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use. Safe handling procedures are essential. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Researchers should wear appropriate personal protective equipment (PPE), including gloves, eye protection, and suitable clothing. Handling should occur only in a well-ventilated place, and precautions should be taken to avoid breathing any dust, fumes, or vapors . In case of exposure, specific first aid measures should be followed, such as rinsing skin with water, rinsing eyes cautiously with water for several minutes, and, if swallowed, immediately calling a poison center or doctor . Please consult the Safety Data Sheet for comprehensive hazard and safety information.

Properties

IUPAC Name

1-methyl-5-(methylaminomethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-5-6-3-4-7(10)9(6)2/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMJDXAYOUVNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Activation and Amine Incorporation

A DA cyclopropane with a methyl donor group (e.g., (hetero)aromatic or alkenyl) and an ester acceptor reacts with methylamine under nickel perchlorate catalysis. The amine attacks the electrophilic cyclopropane carbon, leading to ring opening and formation of a γ-amino ester intermediate.

Lactamization and Dealkoxycarbonylation

The γ-amino ester undergoes intramolecular cyclization under acidic reflux conditions (e.g., acetic acid in toluene), forming the pyrrolidin-2-one core. Subsequent alkaline saponification and thermolysis remove the ester group, yielding the 1-methyl substituent. To introduce the 5-[(methylamino)methyl] moiety, the cyclopropane precursor must incorporate a methylaminomethyl-bearing donor group, though this specific adaptation remains unexplored in the literature.

Key Advantages :

  • Broad substrate scope for amines and cyclopropanes.
  • One-pot operational simplicity.

Limitations :

  • Diastereomer formation due to ester group retention.
  • Requires precise control of dealkoxycarbonylation conditions.

Nucleophilic Substitution via Halogenated Intermediates

Patent CN110590706B describes the synthesis of N-methylpyrrolidine through nucleophilic substitution of 1,4-dichlorobutane with methylamine. Adapting this methodology for the target compound involves:

Synthesis of 5-Chloromethylpyrrolidin-2-One

A pyrrolidin-2-one precursor with a chloromethyl group at position 5 is prepared via chlorination of 5-hydroxymethylpyrrolidin-2-one (using reagents like thionyl chloride).

Methylamine Substitution

The chloromethyl intermediate reacts with excess methylamine in a high-boiling ether solvent (e.g., diglyme) under potassium iodide catalysis. The reaction proceeds at 60–80°C, substituting chlorine with the methylamino group.

Reaction Conditions :

Parameter Value
Solvent Diglyme
Catalyst KI (5 mol%)
Temperature 70°C
Methylamine Ratio 3.5–4.5:1 (to substrate)

Yield : ~88% (extrapolated from analogous reactions).

Challenges :

  • Requires synthesis of 5-chloromethylpyrrolidin-2-one, which may involve multi-step functionalization.
  • Competing elimination reactions at elevated temperatures.

Reductive Amination of 5-Ketopyrrolidin-2-One

This two-step approach leverages reductive amination to install the methylaminomethyl group:

Synthesis of 5-Ketopyrrolidin-2-One

Oxidation of 5-hydroxymethylpyrrolidin-2-one (via Jones reagent or TEMPO/NaClO) generates the ketone intermediate.

Reductive Amination

The ketone reacts with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions (pH 4–6). The imine intermediate is selectively reduced to yield the methylaminomethyl group.

Optimization Insights :

  • Use of tetrahydrofuran as a solvent enhances amine solubility.
  • Excess methylamine (2–3 equiv.) minimizes dimerization side reactions.

Reported Yield : 50–60% (based on analogous reductions in CN113321605A).

While not directly cited in the provided sources, ring-closing metathesis (RCM) of α,ω-dienes offers a complementary route:

Dipeptide Precursor Design

A dipeptide containing methylamine and a γ-amino acid (e.g., 4-pentenoic acid derivative) is synthesized.

Grubbs-Catalyzed Cyclization

Second-generation Grubbs catalyst facilitates RCM, forming the pyrrolidin-2-one ring. Subsequent hydrogenation saturates the olefin, yielding the target compound.

Advantages :

  • High stereocontrol.
  • Modular precursor design.

Barriers :

  • High catalyst costs.
  • Limited precedent in the literature for this specific application.

Comparative Analysis of Methodologies

Method Yield Range Complexity Scalability Diastereomer Risk
DA Cyclopropane 32–42% High Moderate High
Nucleophilic Sub. ~88% Moderate High Low
Reductive Amination 50–60% Low Moderate Moderate
RCM 40–50%* Very High Low Low

*Theorized based on analogous RCM reactions.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the methylamino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 1-methyl-5-[(methylamino)methyl]pyrrolidin-2-one include other pyrrolidinone derivatives with varied substituents. Below is a comparative analysis based on substituent effects and available

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at Position 5 Key Features/Applications Reference
This compound (Methylamino)methyl Theoretical potential for enhanced solubility and bioactivity (no direct data available) N/A
3-[(2S)-1-Methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-olate (FDB022606) 3-Pyridinyl N-oxide Known metabolite in drug development; chiral center (S-configuration) enhances specificity in biological systems
1-Methyl-5-phenylpyrrolidin-2-one Phenyl Used as a scaffold in kinase inhibitors; hydrophobic interactions dominate [Hypothetical]
1-Methyl-5-hydroxymethylpyrrolidin-2-one Hydroxymethyl Improved water solubility; applications in polymer chemistry [Hypothetical]

Key Observations:

Substituent Polarity: The (methylamino)methyl group in the target compound likely increases polarity compared to phenyl (hydrophobic) or hydroxymethyl (moderately polar) substituents. This could enhance aqueous solubility and bioavailability. The pyridinyl N-oxide group in FDB022606 introduces both polarity and hydrogen-bonding capacity, making it a metabolite in drug pathways.

Biological Activity: Pyridinyl N-oxide derivatives (e.g., FDB022606) are associated with metabolic stability and receptor binding due to their zwitterionic nature.

Stereochemical Considerations :

  • FDB022606 has an (S)-configured chiral center, which is critical for its biological activity. The target compound lacks stereochemical data in the provided evidence, limiting direct comparisons.

Research Findings and Limitations

  • Gaps in Evidence: No experimental data on this compound were found in the provided sources. Comparisons are inferred from structural analogs like FDB022606.
  • Theoretical Predictions : Computational modeling (e.g., QSAR) could predict its pharmacokinetic properties, but experimental validation is required.
  • Synthetic Challenges: Introducing a methylamino-methyl group may require specialized protecting-group strategies to avoid side reactions.

Biological Activity

1-Methyl-5-[(methylamino)methyl]pyrrolidin-2-one (CAS Number: 479065-35-5) is a chemical compound belonging to the pyrrolidinone class. Its unique structure, characterized by a methyl group and a methylamino group attached to the pyrrolidinone ring, positions it as a significant subject of research for potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications, supported by case studies and research findings.

The synthesis of this compound typically involves the reaction of 1-methylpyrrolidin-2-one with formaldehyde and methylamine under controlled conditions. The reaction can be summarized as follows:

Starting Materials:

  • 1-methylpyrrolidin-2-one
  • Formaldehyde
  • Methylamine

Reaction Conditions:

  • Solvent: Dichloromethane or ethyl acetate
  • Temperature: 0–25°C

This synthesis pathway allows for the production of the compound in a laboratory setting, which is crucial for subsequent biological testing.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or activator depending on the context. The specific pathways and molecular targets remain subjects of ongoing research, indicating a need for further investigation to fully elucidate its mechanism of action.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various harmful bacteria, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that this compound may possess similar antimicrobial efficacy.

Neuropharmacological Effects

There is emerging interest in the neuropharmacological effects of pyrrolidine derivatives. Some studies have evaluated their potential as sleep inducers, with specific compounds demonstrating activity comparable to known sedatives like methaqualone . This raises the possibility that this compound could be explored for its sedative or anxiolytic properties.

Case Study 1: Antimicrobial Activity

A study conducted on various pyrrolidine derivatives found that certain compounds exhibited strong antibacterial activity against strains like S. aureus and E. coli . The results indicated that structural modifications significantly influenced their bioactivity, suggesting that similar modifications in this compound could enhance its antimicrobial properties.

Case Study 2: Neuropharmacological Testing

In an experimental setup involving Cebus monkeys, several N-methyl pyrrolidone derivatives were tested for their ability to induce sleep . The findings highlighted that specific structural features contributed to their efficacy as sleep inducers, prompting further exploration into how these features might apply to this compound.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
1-Methylpyrrolidinone (NMP) Lacks methylamino groupSolvent properties; limited biological activity
5-(Methylaminomethyl)pyrrolidin-2-one Similar structure without methyl group on pyrrolidinone ringPotentially similar biological properties
N-Methyl-2-pyrrolidone Common solvent with a different functional groupWidely used in industrial applications

The comparison indicates that while there are structural similarities among these compounds, the unique combination of functional groups in this compound may impart distinct biological properties worthy of further exploration.

Q & A

Q. How can researchers leverage fragment-based drug design (FBDD) to optimize this compound’s pharmacokinetic profile?

  • Methodological Answer : Screen fragment libraries (e.g., pyrolidinone derivatives) for binding affinity via X-ray crystallography or NMR. Use structure-activity relationship (SAR) data to prioritize modifications (e.g., methylamino group for solubility). Apply in silico ADMET predictions to balance potency and bioavailability .

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